molecular formula C8H5ClN2O2 B14748537 3-(4-Chlorophenyl)sydnone CAS No. 829-31-2

3-(4-Chlorophenyl)sydnone

Cat. No.: B14748537
CAS No.: 829-31-2
M. Wt: 196.59 g/mol
InChI Key: VUXSBVYENPHXGE-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)sydnone is a mesoionic compound belonging to the sydnone family, characterized by a 1,2,3-oxadiazole core with a keto group at the 5-position. Sydnones are known for their unique electronic structure, which imparts significant polarity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenyl)sydnone typically involves the cyclodehydration of N-nitroso-N-phenylglycine with acetic anhydride. This method was first described by Earl and Mackney in 1935 . The reaction proceeds through the formation of an intermediate nitrosamine, which undergoes cyclization to form the sydnone ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and reagent concentrations, to ensure high yield and purity of the final product .

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)sydnone involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Properties

IUPAC Name

3-(4-chlorophenyl)oxadiazol-3-ium-5-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-6-1-3-7(4-2-6)11-5-8(12)13-10-11/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUXSBVYENPHXGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+]2=NOC(=C2)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50343015
Record name 3-(4-Chlorophenyl)sydnone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

829-31-2
Record name 3-(4-Chlorophenyl)sydnone
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(4-Chlorophenyl)sydnone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-Chlorophenyl)-1,2,3-oxadiazole-3-ium-5-olate
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